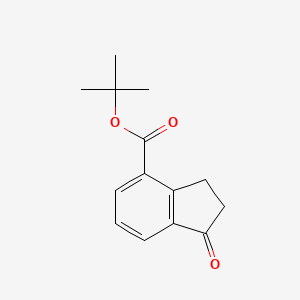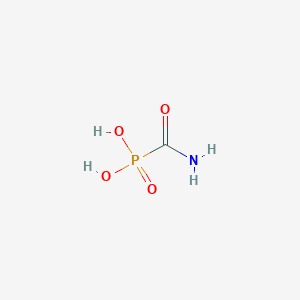
Carbamoylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamoylphosphonic acid is a compound characterized by the presence of both carbamoyl and phosphonic acid functional groups. This unique combination makes it a valuable molecule in various scientific and industrial applications. The compound is known for its stability and water solubility at physiological pH, which enhances its utility in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamoylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isocyanates in the presence of a Lewis base catalyst such as calcium chloride. This method is efficient and yields the desired product under mild conditions . Another method involves the Arbuzov reaction of carbamoyl chlorides with trialkyl phosphite, although this approach requires handling highly reactive and toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions, is also employed in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Carbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphinic acid derivatives, which have applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Carbamoylphosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Carbamoylphosphonic acid exerts its effects primarily through its interaction with zinc-containing enzymes such as matrix metalloproteinases. The compound binds to the zinc ion at the active site of these enzymes, inhibiting their activity. This inhibition prevents the breakdown of connective tissue, which is beneficial in conditions such as cancer and arthritis .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentylcarbamoylphosphonic acid
- N-cyclohexylthis compound
- 2-(N,N-dimethylamino)ethylthis compound
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP subtypes. This selectivity makes it a promising candidate for targeted therapeutic applications. Additionally, its stability and water solubility at physiological pH further enhance its utility in biological systems .
Propiedades
Número CAS |
6874-57-3 |
|---|---|
Fórmula molecular |
CH4NO4P |
Peso molecular |
125.02 g/mol |
Nombre IUPAC |
carbamoylphosphonic acid |
InChI |
InChI=1S/CH4NO4P/c2-1(3)7(4,5)6/h(H2,2,3)(H2,4,5,6) |
Clave InChI |
VNVRRNRPVIZREH-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




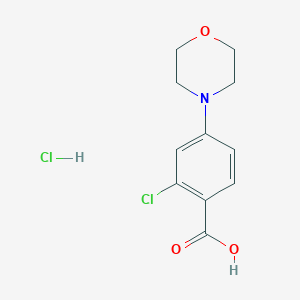



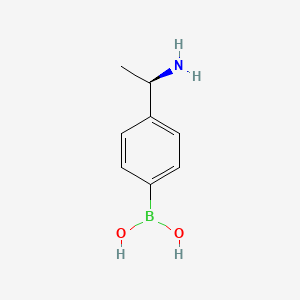
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)

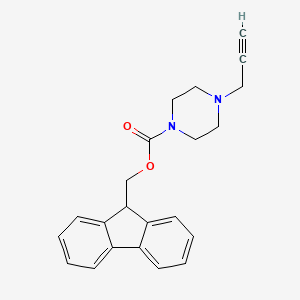
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
